molecular formula C8H11N3O2 B13200441 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13200441
M. Wt: 181.19 g/mol
InChI Key: PSTVVAHLWYYIQZ-UHFFFAOYSA-N
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Description

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound that features a triazole ring and an oxolane (tetrahydrofuran) ring

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-[1-(oxolan-3-yl)triazol-4-yl]ethanone

InChI

InChI=1S/C8H11N3O2/c1-6(12)8-4-11(10-9-8)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3

InChI Key

PSTVVAHLWYYIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CCOC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the use of “click chemistry,” a method known for its efficiency and selectivity. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The oxolane ring can be introduced through subsequent reactions involving tetrahydrofuran derivatives .

Chemical Reactions Analysis

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, making this compound a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with other triazole-containing compounds, such as:

These comparisons highlight the unique features of this compound, particularly its combination of the triazole and oxolane rings, which contribute to its diverse applications and reactivity.

Biological Activity

1-[1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 1878413-51-4

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound exhibits significant antimicrobial activity against various pathogens.

Research Findings

A study evaluated several triazole derivatives for their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives, including those similar to this compound, demonstrated promising inhibition zones in agar diffusion assays. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL for effective compounds .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

In a comparative study involving various triazole compounds, it was found that derivatives with oxolan groups exhibited enhanced cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound's mechanism of action was attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The IC₅₀ values for the most active compounds were reported as follows:

CompoundCell LineIC₅₀ (µM)
9MCF-71.1
9HCT1162.6
9HepG21.4

These values indicate that the compound is more potent than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. In the case of this compound:

Key SAR Observations :

  • Substituent Position : Ortho-substituted compounds showed superior activity compared to meta and para substitutions.
  • Substituent Number : Increased substituents generally led to decreased activity.

These findings suggest that careful modification of the triazole scaffold can enhance its biological efficacy .

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